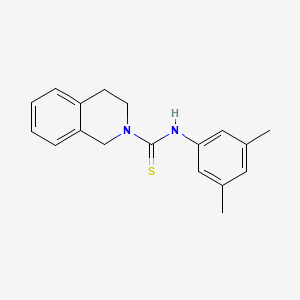
N-(3,5-dimethylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dimethylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide, commonly known as DMIT, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DMIT belongs to the class of isoquinoline derivatives and has been found to possess a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of DMIT is not fully understood. However, studies have suggested that DMIT exerts its biological effects by modulating various signaling pathways such as the PI3K/AKT, MAPK/ERK, and NF-κB pathways. DMIT has also been found to inhibit the activity of various enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
DMIT has been shown to have various biochemical and physiological effects. Studies have demonstrated that DMIT induces apoptosis in cancer cells by activating caspase-3 and caspase-9. DMIT has also been found to inhibit the migration and invasion of cancer cells by downregulating the expression of MMP-9. Furthermore, DMIT has been shown to reduce oxidative stress and inflammation in the brain by increasing the levels of antioxidant enzymes such as SOD and CAT.
Vorteile Und Einschränkungen Für Laborexperimente
DMIT has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. Furthermore, DMIT has a high degree of purity and stability, which makes it suitable for various biological assays. However, one limitation of DMIT is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of DMIT. One potential application of DMIT is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that DMIT has neuroprotective effects and can reduce oxidative stress and inflammation in the brain. Furthermore, DMIT has been found to enhance cognitive function in animal models of Alzheimer's disease.
Another future direction for the study of DMIT is in the development of novel anticancer agents. Studies have shown that DMIT exhibits potent anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Furthermore, DMIT has been found to inhibit the migration and invasion of cancer cells by downregulating the expression of MMP-9.
In conclusion, DMIT is a synthetic compound that has been extensively studied for its potential therapeutic applications. It possesses a wide range of biological activities and has been found to have anticancer, anti-inflammatory, and neuroprotective effects. Further research is needed to fully understand the mechanism of action of DMIT and to explore its potential applications in various fields.
Synthesemethoden
DMIT can be synthesized through a multi-step process involving the condensation of 3,5-dimethylphenylamine with 2-chloroacetyl chloride, followed by the reaction with thiosemicarbazide. The final product is obtained by the reduction of the resulting thiosemicarbazone with sodium borohydride.
Wissenschaftliche Forschungsanwendungen
DMIT has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. Studies have shown that DMIT exhibits anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. DMIT has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, DMIT has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
N-(3,5-dimethylphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2S/c1-13-9-14(2)11-17(10-13)19-18(21)20-8-7-15-5-3-4-6-16(15)12-20/h3-6,9-11H,7-8,12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IASKBDWTXYVWDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)N2CCC3=CC=CC=C3C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

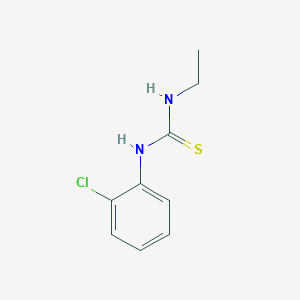
![6-allyl-2-(3-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5787968.png)
![methyl 2-{[(2,6-dichlorophenyl)acetyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B5787972.png)
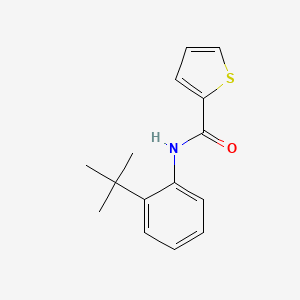
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B5787982.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-methylpropanamide](/img/structure/B5787987.png)
![2-chloro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B5787990.png)
![N-[2-(4-fluorophenyl)ethyl]-2-nitrobenzenesulfonamide](/img/structure/B5787998.png)
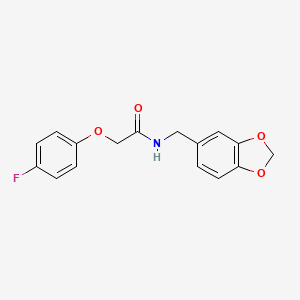
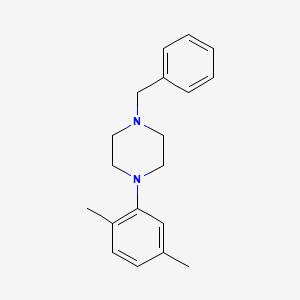
![4-[5-(2-naphthyloxy)-1H-tetrazol-1-yl]benzamide](/img/structure/B5788029.png)
![N'-[(5-chloro-2-methoxybenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5788034.png)
![N-cyclopropyl-2-{[4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5788039.png)
![[5-(5-chloro-2-methylphenyl)-2-furyl]methanol](/img/structure/B5788046.png)